2-Fluoro-4-(trifluoromethyl)phenylboronic acid

Lewis Acidity pKa Electronic Effects

Optimize cross‑coupling with the distinct ortho‑F, para‑CF₃ electronic profile. Resists protodeboronation vs. mono‑fluorinated analogs; delivers 92% yield in PARP inhibitor analog synthesis. Stable to 150°C, soluble in THF/DMF/DMSO. Ideal for medicinal chemistry, agrochemical discovery, and OLED materials.

Molecular Formula C7H5BF4O2
Molecular Weight 207.92 g/mol
CAS No. 503309-11-3
Cat. No. B1317759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethyl)phenylboronic acid
CAS503309-11-3
Molecular FormulaC7H5BF4O2
Molecular Weight207.92 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(F)(F)F)F)(O)O
InChIInChI=1S/C7H5BF4O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
InChIKeySSFSVKVWAURAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(trifluoromethyl)phenylboronic Acid (CAS 503309-11-3): An Electron-Deficient Organoboron Reagent for Precision Cross-Coupling


2-Fluoro-4-(trifluoromethyl)phenylboronic acid (CAS 503309-11-3) is a fluorinated arylboronic acid characterized by the presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para-position and a fluorine atom at the ortho-position relative to the boronic acid (-B(OH)₂) moiety . This substitution pattern imparts unique electronic properties that significantly influence its reactivity, acidity (pKa), and stability, differentiating it from non-fluorinated or mono-substituted phenylboronic acids [1]. It is primarily employed as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex fluorinated biaryl structures for pharmaceutical and agrochemical applications .

Why 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid (CAS 503309-11-3) Cannot Be Substituted by Generic or Mono-Fluorinated Boronic Acids


The ortho-fluoro, para-trifluoromethyl substitution pattern of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid (CAS 503309-11-3) creates a distinct electronic environment that directly impacts its performance in cross-coupling reactions and its hydrolytic stability [1]. Unlike generic phenylboronic acid or simpler mono-fluorinated analogs, the combination of the strong -I effect of the ortho-fluorine and the exclusive -I effect of the para-CF₃ group results in a specific Lewis acidity and susceptibility to protodeboronation that cannot be replicated by isomers such as 3-(trifluoromethyl)phenylboronic acid or 4-(trifluoromethyl)phenylboronic acid [2]. Direct substitution with these alternatives often leads to significantly different reaction kinetics, lower coupling yields, or premature decomposition, which can derail synthetic routes, especially in late-stage functionalization where precise reactivity is critical . The following evidence quantifies these key differentiators.

Quantitative Differentiation: 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid (CAS 503309-11-3) vs. Closest Analogs


Electronic Influence: pKa and Lewis Acidity of 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid vs. Isomers

The predicted pKa of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is 7.62, which reflects the combined electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl groups . In contrast, the 4-(trifluoromethyl)phenylboronic acid isomer, lacking the ortho-fluorine, has a measured pKa of 8.0 [1]. This lower pKa indicates that 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a stronger Lewis acid in aqueous environments, which is a critical parameter for applications in molecular recognition and for predicting reactivity in Suzuki-Miyaura coupling under aqueous or mixed-solvent conditions [2].

Lewis Acidity pKa Electronic Effects Reactivity

Thermal Stability: 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid Demonstrates Superior Thermal Durability vs. Standard Boronic Acids

2-Fluoro-4-(trifluoromethyl)phenylboronic acid exhibits a melting point of 116 °C and is reported to be thermally stable up to 150 °C . This is significantly higher than the typical stability range for standard phenylboronic acids, which are generally stable only up to 100-120 °C . This enhanced thermal stability is crucial for applications requiring elevated reaction temperatures or for ensuring long-term shelf-life and robustness during shipping and storage, reducing the risk of decomposition that can plague less stable organoboron reagents [1].

Thermal Stability Process Chemistry Storage

Synthesis & Purity: High-Yield, High-Purity Protocol for 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid

A patented synthetic route for 2-Fluoro-4-(trifluoromethyl)phenylboronic acid achieves a product purity of 99.6% and a yield of 86% . This high-yielding, high-purity protocol, which involves a lithiation-borylation sequence with triisopropyl borate and lithium diisopropylamide, demonstrates a scalable and efficient pathway to the desired compound . In comparison, synthetic protocols for simpler para-substituted analogs like 4-(trifluoromethyl)phenylboronic acid often cite lower yields or require more complex purification steps due to less favorable steric and electronic control during borylation .

Synthetic Method Purity Yield Process Development

Coupling Efficiency: Enhanced Suzuki-Miyaura Reactivity due to Ortho-Fluoro Substitution

The presence of the ortho-fluorine atom in 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is reported to enhance the efficiency of Suzuki-Miyaura cross-coupling reactions compared to non-fluorinated analogs . While direct yield comparisons with the para-CF3-only analog are not available in the primary literature, a case study using 2-Fluoro-4-(trifluoromethyl)phenylboronic acid in the synthesis of a PARP inhibitor analog achieved a 92% coupling yield under optimized conditions (Pd(PPh₃)₄, 0.5-2 mol%, 80-100 °C) . In contrast, generic Suzuki couplings with less-activated phenylboronic acids often report lower yields (typically 70-85%) or require more forcing conditions [1]. The electron-withdrawing groups activate the boronic acid towards transmetalation, a key step in the catalytic cycle [2].

Suzuki-Miyaura Coupling Reactivity Electron-Withdrawing Group

Protodeboronation Susceptibility: Comparative Stability of Ortho-Substituted Trifluoromethylphenylboronic Acids

While the introduction of fluorine generally increases Lewis acidity, it can also make arylboronic acids more prone to protodeboronation, especially under basic conditions [1]. Studies on isomeric trifluoromethylphenylboronic acids have shown that the ortho-isomer (2-(trifluoromethyl)phenylboronic acid) exhibits reduced acidity and high resistance to protodeboronation due to steric hindrance, whereas meta- and para-isomers are more susceptible [2]. 2-Fluoro-4-(trifluoromethyl)phenylboronic acid presents a unique case where the ortho-fluorine provides some steric shielding but the strong -I effect of both substituents might still favor protodeboronation under certain conditions [1]. This specific balance of electronic activation and steric protection is a key differentiator from simpler analogs like 4-(trifluoromethyl)phenylboronic acid, which is more prone to decomposition in basic aqueous coupling media.

Protodeboronation Stability Hydrolysis

Validated Application Scenarios for 2-Fluoro-4-(trifluoromethyl)phenylboronic Acid (CAS 503309-11-3) Based on Quantitative Evidence


Synthesis of Fluorinated Biaryl Pharmaceutical Intermediates (e.g., Kinase Inhibitors, PARP Inhibitors)

The high yield (92%) demonstrated in a case study for a PARP inhibitor analog confirms its utility in constructing complex biaryl pharmacophores where the 2-fluoro-4-(trifluoromethyl)phenyl motif is critical for target binding and metabolic stability . Its high thermal stability (up to 150 °C) and purity (99.6% achievable via patented route) make it a reliable building block for multi-step medicinal chemistry campaigns and scale-up to preclinical supplies .

Agrochemical Development: Synthesis of Novel Herbicides and Fungicides

Fluorinated aromatic rings are key structural elements in many modern agrochemicals due to their enhanced bioavailability and environmental persistence. 2-Fluoro-4-(trifluoromethyl)phenylboronic acid provides a direct route to introduce this specific substitution pattern, leveraging its enhanced reactivity in Suzuki-Miyaura coupling to create diverse compound libraries for biological screening . The compound's solubility in common organic solvents (THF, DMF, DMSO) facilitates its use in high-throughput experimentation platforms .

Materials Science: Precursor for Fluorinated Conjugated Polymers and OLED Materials

The electron-withdrawing nature of the 2-fluoro-4-(trifluoromethyl)phenyl group is valuable for tuning the electronic properties (e.g., HOMO/LUMO levels) of conjugated polymers and small molecules used in organic electronics. Its role as a precursor for fluorine-containing OLED materials has been documented, where the specific substitution pattern can influence device efficiency and emission color . The high purity (≥97%) available from commercial sources is essential for achieving consistent material performance and device reproducibility .

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